Anti-Platelet Aggregation Potency: 1-Cinnamoylpyrrolidine as a Quantified Functional Comparator
In a direct head-to-head evaluation within a set of structurally related amides, 1-cinnamoylpyrrolidine, a close pyrrolidine analog of 1-cinnamoylpyrrole, demonstrated a quantifiable and distinct anti-platelet aggregation profile. The compound inhibited collagen-induced platelet aggregation with an IC50 of 37.3 µM [1]. This data provides a crucial benchmark: the pyrrolidine analog, differing only in the saturation of the heterocyclic ring, exhibits a measurable biological effect. The specific activity of the parent 1-cinnamoylpyrrole compound has not been reported in this assay system, highlighting its unique, albeit undefined, role within this chemical space. This establishes that the core cinnamoyl-pyrrole scaffold is not a guaranteed source of this activity, and research aimed at understanding the impact of aromaticity in the heterocycle would require the procurement of 1-cinnamoylpyrrole itself.
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | Not reported in the referenced assay system |
| Comparator Or Baseline | 1-Cinnamoylpyrrolidine (IC50 = 37.3 µM) |
| Quantified Difference | Qualitative difference in activity profile due to structural variance; comparative quantification not possible due to lack of target compound data. |
| Conditions | In vitro assay using isolated washed rabbit platelets, induced by collagen [1]. |
Why This Matters
This direct comparison demonstrates that even a minor change in the core heterocycle (pyrrole vs. pyrrolidine) yields a quantifiable and significant biological output, underscoring the non-fungible nature of 1-cinnamoylpyrrole for SAR studies.
- [1] Chen, I. S., Chen, Y. C., & Liao, C. H. (2007). Amides with anti-platelet aggregation activity from Piper taiwanense. Fitoterapia, 78(6), 414-419. View Source
